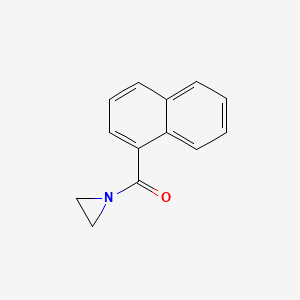

Aziridine, 1-(1-naphthalenylcarbonyl)-

Description

The Aziridine (B145994) Motif: Fundamental Structure and Significance in Heterocyclic Chemistry

Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms. wikipedia.orgslideshare.net This triangular structure forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, resulting in substantial angle strain. wikipedia.org This inherent ring strain is the primary driver of their high reactivity, making them valuable synthetic intermediates. researchgate.net

The aziridine ring is analogous to an epoxide, with the nitrogen atom replacing the oxygen. clevenard.com This structural feature allows for regio- and stereoselective ring-opening reactions, which are fundamental to their utility. clevenard.com By reacting with a wide array of nucleophiles, the aziridine ring can be opened to produce 1,2-difunctionalized compounds, which are key building blocks for more complex molecules. wikipedia.orgslideshare.net Due to this versatility, the aziridine motif is found in numerous biologically active compounds and natural products, including those with anticancer, antibacterial, and antifungal properties. clevenard.com Their ability to serve as precursors for a variety of other nitrogen-containing heterocycles further cements their significance in synthetic organic and medicinal chemistry. researchgate.netclevenard.com

Table 1: Fundamental Properties of the Aziridine Ring

| Property | Description | Significance |

|---|---|---|

| Structure | Three-membered heterocycle with one nitrogen and two carbon atoms. wikipedia.org | Smallest saturated nitrogen-containing heterocycle. |

| Bond Angles | Approximately 60°. wikipedia.org | Leads to significant angle strain. |

| Reactivity | High reactivity due to ring strain. researchgate.net | Prone to nucleophilic ring-opening reactions. wikipedia.org |

| Synthetic Utility | Versatile building block for complex molecules. researchgate.netclevenard.com | Enables stereoselective installation of functional groups. clevenard.com |

Contextualizing N-Acyl Aziridines: Reactivity and Synthetic Utility

When the nitrogen atom of an aziridine is substituted with an acyl group (R-C=O), an N-acyl aziridine is formed. This modification significantly impacts the ring's reactivity. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, making the aziridine more susceptible to nucleophilic attack compared to non-activated (N-alkyl or N-H) aziridines. nih.govias.ac.in This activation allows for ring-opening reactions to proceed under milder conditions with a broader range of nucleophiles. nih.gov

The synthetic utility of N-acyl aziridines is extensive. They are key precursors for the synthesis of chiral amine derivatives. acs.org Nucleophilic ring-opening reactions can lead to the formation of valuable amido alcohols, amido sulfides, and other difunctionalized products. ias.ac.in Furthermore, N-acyl aziridines can undergo rearrangement reactions. For instance, in the presence of a catalyst such as tetrabutylammonium (B224687) iodide, they can isomerize quantitatively to form oxazolines, another important class of heterocyclic compounds. ias.ac.incdnsciencepub.com This reactivity makes N-acyl aziridines versatile intermediates for generating molecular diversity.

Research Trajectory of Aziridine, 1-(1-Naphthalenylcarbonyl)- and Related Derivatives

While specific research on Aziridine, 1-(1-naphthalenylcarbonyl)- is limited, studies on its close isomer, Aziridine, 1-(2-naphthalenylcarbonyl)-, provide significant insights into the reactivity of this class of compounds. Research has explored the photoinduced ring-opening reactions of 1-(2-naphthoyl)aziridine in various alcohols. rsc.org These studies demonstrate that the reaction outcome is highly dependent on the solvent used.

For example, irradiation of 1-(2-naphthoyl)aziridine in methanol (B129727) resulted in the selective formation of N-(2-methoxyethyl)naphthalene-2-carboxamide. rsc.org In contrast, when ethanol (B145695) or propan-2-ol were used as the solvent, the reaction yielded N-ethylnaphthalene-2-carboxamide. rsc.org In t-butyl alcohol, a competitive formation of both types of products was observed. rsc.org These transformations highlight the intricate reaction pathways available to N-naphthoyl aziridines, which can be influenced by the hydrogen-bonding ability and dielectric constant of the surrounding medium. rsc.org

The synthesis of N-acyl aziridines, including naphthalenylcarbonyl derivatives, can be achieved through general and high-yielding methods. One effective route involves the conversion of a carboxylic acid (like 1-naphthoic acid) into its acyl imidazolide, followed by a rapid reaction with aziridine to give the desired N-acyl aziridine in quantitative yield. cdnsciencepub.com

Table 2: Products of Photoinduced Ring-Opening of 1-(2-Naphthoyl)aziridine in Alcohols

| Alcohol Solvent | Major Product(s) |

|---|---|

| Methanol | N-(2-methoxyethyl)naphthalene-2-carboxamide rsc.org |

| Ethanol | N-ethylnaphthalene-2-carboxamide rsc.org |

| Propan-2-ol | N-ethylnaphthalene-2-carboxamide rsc.org |

| t-Butyl alcohol | N-(2-t-butoxyethyl)-naphthalene-2-carboxamide and N-ethylnaphthalene-2-carboxamide rsc.org |

An exploration of the synthetic pathways leading to Aziridine, 1-(1-naphthalenylcarbonyl)- and related N-acyl aziridine systems reveals a rich field of chemical strategies. The construction of the strained three-membered aziridine ring, coupled with its subsequent acylation, involves a variety of foundational and specific methodologies. This article delves into the core synthetic strategies for forming the aziridine heterocycle and the specific methods for introducing the N-acyl group, with a focus on the title compound.

Structure

3D Structure

Properties

CAS No. |

23383-23-5 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

aziridin-1-yl(naphthalen-1-yl)methanone |

InChI |

InChI=1S/C13H11NO/c15-13(14-8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |

InChI Key |

SYFSWMASMCCCQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Aziridine, 1 1 Naphthalenylcarbonyl and Analogues

Ring-Opening Reactions

Ring-opening reactions are the most common transformations for aziridines, providing a versatile route to functionalized amines. researchgate.net These reactions can be initiated by nucleophiles, Lewis acids, or transition metals.

Nucleophilic Ring-Opening Pathways

The presence of an electron-withdrawing group on the nitrogen atom, such as the 1-naphthalenylcarbonyl group, activates the aziridine (B145994) ring, making it more susceptible to nucleophilic attack. mdpi.com This activation facilitates the cleavage of the C-N bond. The efficiency of these reactions is highly dependent on the nature of the nucleophile and the substituents on the aziridine ring. mdpi.com

A variety of nucleophiles, including those with carbon, nitrogen, oxygen, sulfur, and halogen atoms, have been successfully employed in the ring-opening of activated aziridines. nih.gov For instance, hydropersulfides (RSSH) have been shown to open N-benzoylaziridine, a close analogue, to form a secondary amide ring-opened product. nih.gov

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted aziridines is a critical aspect, determined by a balance of steric and electronic effects. Generally, for N-acyl aziridines, nucleophilic attack occurs at the less substituted carbon atom, following an SN2-type mechanism. dicp.ac.cn This preference is primarily due to steric hindrance.

However, the presence of substituents that can stabilize a positive charge, such as aryl or vinyl groups, can alter this regioselectivity. In such cases, the reaction may proceed through a pathway with more SN1 character, leading to the nucleophile attacking the more substituted carbon. The regioselectivity is therefore highly dependent on the specific substrate and the reaction conditions. mdpi.comrsc.org For example, the ring-opening of 2-substituted aziridine-2-carboxylates can be directed to either the C2 or C3 position depending on the functional groups present in the side chain. frontiersin.orgnih.gov

The table below summarizes the regioselectivity observed in the ring-opening of various N-acyl aziridine analogues with different nucleophiles.

| Aziridine Analogue | Nucleophile | Major Product (Attack at) |

| N-Benzoylaziridine | Hydropersulfides (RSSH) | Less substituted carbon |

| 2-Aryl-N-tosylaziridine | Alcohols | Benzylic carbon |

| 2-Substituted aziridine-2-carboxylate (B8329488) with γ-ketone | Water (acid-catalyzed) | C2 (substituted carbon) |

| 2-Substituted aziridine-2-carboxylate with γ-silylated hydroxy group | Water (acid-catalyzed) | C3 (unsubstituted carbon) |

| N-tosyl-2-ethylaziridine | Carboxylic acid dianions | Less substituted carbon |

This table is generated based on data from various studies on N-acyl aziridine analogues. mdpi.comnih.govnih.goviitk.ac.in

Nucleophilic ring-opening of chiral aziridines typically proceeds with inversion of configuration at the carbon atom undergoing attack, which is characteristic of an SN2 mechanism. iitk.ac.in This stereospecificity is highly valuable in asymmetric synthesis, allowing for the transfer of chirality from the aziridine starting material to the product.

For example, the ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid produces the corresponding 1,2-amino ethers with good enantiomeric excess, supporting an SN2 pathway. iitk.ac.in The stereochemical outcome is a key feature in the application of aziridines in the synthesis of enantiomerically pure compounds. nih.gov In some cases, the isomerization of cis-1-(N-phenylcarbamyl)-2,3-dimethylaziridine to an oxazoline (B21484) derivative with boron trifluoride etherate proceeds with complete retention of configuration, suggesting a front-side attack of the carbonyl oxygen (SNi mechanism). researchgate.net

Lewis Acid-Mediated Aziridine Ring-Opening

Lewis acids play a crucial role in activating the aziridine ring towards nucleophilic attack. acs.org Coordination of the Lewis acid to the nitrogen or, more commonly, the carbonyl oxygen of the N-acyl group enhances the electrophilicity of the ring carbons. acs.org This activation allows for ring-opening by weaker nucleophiles and can influence the regioselectivity of the reaction. iitk.ac.inrsc.org

Different Lewis acids can promote different reaction pathways. For instance, oxophilic metals like Yb(III), Zr(IV), and Ti(IV) complexes have been shown to catalyze the nucleophilic attack on acylaziridines. acs.org In contrast, more azaphilic Lewis acids can catalyze rearrangement to an oxazoline. acs.org The choice of Lewis acid is therefore critical in directing the outcome of the reaction. For example, Cu(OTf)₂ has been effectively used to mediate the regioselective ring-opening of 2-aryl-N-tosylazetidines and aziridines with alcohols. iitk.ac.in An efficient SN2-type ring-opening of substituted aziridines with electron-rich arenes and heteroarenes has been achieved using Lewis acid catalysis to produce 2,2-diaryl/heteroarylethylamines in excellent yields and stereoselectivity. acs.org

The following table presents examples of Lewis acid-mediated ring-opening reactions of N-acyl aziridine analogues.

| Aziridine Analogue | Lewis Acid | Nucleophile | Product Type |

| Acylated cyclohexenimine | Yb(2,2′-biphenol)OTf | TMSN₃ | Ring-opened azide |

| 2-Phenyl-N-tosylaziridine | Cu(OTf)₂ | Alcohols | 1,2-Amino ether |

| N-Tosylaziridine | Zn(OTf)₂ / Sc(OTf)₃ | 1,3,5-Trimethoxybenzene | 2,2-Diarylethylamine |

| 3-(2-chlorophenyl)-1-tosylaziridine-2-carboxylate | Lewis Acid | Thiophenol | Ring-opened thioether |

This table is compiled from findings in studies on Lewis acid catalysis in N-acyl aziridine chemistry. iitk.ac.inacs.orgscispace.comresearchgate.net

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis offers a powerful and versatile strategy for the ring-opening of aziridines, enabling a broad range of transformations with high selectivity. mdpi.com Palladium, nickel, rhodium, and other transition metals have been employed to catalyze cross-coupling reactions where the aziridine acts as an electrophile. researchgate.netmdpi.com These reactions allow for the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.com

For example, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids yields allylic amine derivatives with high regioselectivity. mdpi.com Titanocene(III) complexes have been used to catalyze the radical opening of N-acylated aziridines, leading to the formation of the more substituted radical, a transformation that is difficult to achieve through traditional SN2 reactions. dicp.ac.cn This method is particularly useful for constructing quaternary carbon centers. dicp.ac.cn

Below is a table summarizing selected transition metal-catalyzed ring-opening reactions of N-acyl aziridine analogues.

| Catalyst System | Aziridine Substrate | Coupling Partner | Product Type |

| Palladium-pincer complex | Vinyl aziridines | Organoboronic acids | Allylic amines |

| Titanocene(III) complexes | N-acyl aziridines | - (Radical reductions/additions) | β-amido radicals |

| Nickel complexes | 2-Arylaziridines | Potassium benzyltrifluoroborates | β-Substituted amines |

| Palladium complexes | N-Tosylaziridines, 2-iodophenol, isocyanides | - (Domino reaction) | 1,4-Benzoxazepines |

This table illustrates the diversity of transformations possible through transition metal catalysis, based on various research articles. dicp.ac.cnmdpi.comacs.org

Ring-Expansion Reactions

In addition to ring-opening, activated aziridines can undergo ring-expansion reactions to form larger heterocyclic systems. dntb.gov.uaresearchgate.net These reactions are of significant interest as they provide access to valuable four-, five-, six-, and seven-membered nitrogen-containing rings from readily available three-membered precursors. scispace.comresearchgate.net

Ring expansions can be initiated by various reagents that have an atom with a lone pair of electrons attached to a multiple bond. researchgate.net For instance, the reaction of aziridines with thiocyanic acid can lead to the formation of 2-iminothiazolidines. researchgate.net This process involves protonation of the aziridine nitrogen, nucleophilic attack by the thiocyanate (B1210189) anion, ring-opening, and subsequent cyclization. researchgate.net Similarly, the isomerization of cis-1-(N-phenylcarbamyl)-2,3-dimethylaziridine with acids can yield oxazoline and thiazoline (B8809763) derivatives. researchgate.net

The outcome of these reactions is highly dependent on the substituents on the aziridine ring and the nature of the reacting partner. The inherent strain of the aziridine ring is the driving force for these transformations, leading to the formation of more stable, larger ring systems. scispace.com

Formation of Larger N-Heterocycles (e.g., Azetidines, Oxazolidinones)

The strain within the aziridine ring serves as a driving force for ring expansion reactions, providing a valuable route to larger, more stable heterocyclic systems like four-membered azetidines and five-membered oxazolidinones.

Azetidines: The synthesis of azetidines from N-acyl and N-sulfonyl aziridines can be achieved through a one-carbon ring expansion. This transformation often involves the reaction of the aziridine with a carbene or a carbene equivalent. The mechanism is proposed to proceed through the formation of an aziridinium (B1262131) ylide intermediate, generated by the nucleophilic attack of the aziridine nitrogen on an electrophilic carbene. This is followed by a nih.govrsc.org-Stevens rearrangement, which expands the three-membered ring to a four-membered azetidine (B1206935) ring. nih.gov For instance, tertiary amine-catalyzed reactions of N-tosylaziridines with nitrogen ylides, formed in situ from phenacyl bromide derivatives, can produce functionalized azetidines in high yields. rsc.org Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed to catalyze this highly enantioselective ring expansion. nih.gov

Oxazolidinones: Oxazolidinones are a significant class of N-heterocycles, with applications ranging from chiral auxiliaries to pharmaceuticals. wikipedia.org One of the most direct methods for their synthesis from aziridines is the reaction with carbon dioxide, which will be discussed in section 3.3.3. Another pathway involves the acid-catalyzed rearrangement of N-acylaziridines. In the presence of a Lewis acid, the aziridine ring can be opened by a nucleophile. If the acyl group participates in the reaction, it can lead to the formation of a five-membered oxazoline ring. While not a direct conversion to oxazolidinones, these oxazolines are related five-membered N,O-heterocycles. nih.gov Furthermore, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared from chiral aziridines bearing an electron-withdrawing group at the C-2 position. This process occurs via a regioselective aziridine ring-opening followed by an intramolecular cyclization, proceeding with retention of configuration in high yields. rsc.org

Table 1: Examples of Aziridine Ring Expansion to Larger N-Heterocycles

| Aziridine Analogue | Reagent(s) | Product Type | Catalyst/Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| N-tosylaziridines | Phenacyl bromide derivatives, Tertiary amine | 2-Aroyl-N-tosylazetidines | Silica gel-water | High | rsc.org |

| N-Boc-aziridine | Ethyl diazoacetate | N-Boc-azetidine-3-carboxylate | P411-AzetS enzyme | High enantioselectivity | nih.gov |

| Chiral 2-acylaziridines | Methyl chloroformate | 5-Acyl-substituted 2-oxazolidinones | Reflux in CH3CN | High | rsc.org |

Rearrangement Processes

N-acylaziridines undergo several types of rearrangement reactions, typically promoted by acid catalysis, heat, or light. These processes often involve the cleavage of one of the ring bonds to form an intermediate that subsequently cyclizes or rearranges to a more stable isomer.

A common rearrangement for N-acylaziridines in the presence of strong acids, such as sulfuric acid, is the isomerization to oxazolines. nih.gov This reaction is thought to proceed via protonation of the aziridine nitrogen, followed by ring-opening to form a stabilized carbocation intermediate. The neighboring carbonyl oxygen then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered oxazoline ring. nih.gov The choice of Lewis acid can direct the reaction pathway; while oxophilic metals tend to activate the aziridine toward external nucleophilic attack, more azaphilic Lewis acids like Cu(OTf)₂ or Zn(OTf)₂ can catalyze the rearrangement to oxazolines. nih.gov

Photochemical reactions can also induce rearrangements. For example, the photoinduced ring-opening of 1-(2-naphthoyl)aziridine, a close analogue to the title compound, has been studied in various alcohols. Irradiation in methanol (B129727) leads selectively to the ring-opened product, N-(2-methoxyethyl)naphthalene-2-carboxamide, whereas in ethanol (B145695) or propan-2-ol, a reduction product, N-ethylnaphthalene-2-carboxamide, is formed. This indicates that the reaction pathway is dependent on the nature of the surrounding medium and can be influenced by factors like hydrogen bonding and solvent dielectric constant. acs.org

Cycloaddition Reactions

The strained ring of aziridines makes them suitable precursors for cycloaddition reactions. These reactions can proceed through different mechanisms, including the formation of 1,3-dipoles or direct annulation, providing access to a wide array of more complex heterocyclic structures.

1,3-Dipolar Cycloadditions of Aziridines

N-substituted aziridines, particularly those with electron-withdrawing groups on both carbon and nitrogen atoms, can undergo a thermally or photochemically induced electrocyclic ring-opening of a C-C bond to form azomethine ylides. wikipedia.org These azomethine ylides are versatile 1,3-dipoles that can be trapped in situ by a wide range of dipolarophiles in a [3+2] cycloaddition reaction. wikipedia.orgrsc.org This powerful strategy allows for the stereospecific synthesis of various five-membered nitrogen heterocycles, such as pyrrolidines and oxazolidines. nih.gov

The reaction of an azomethine ylide generated from an aziridine with a carbonyl compound, such as an aldehyde or ketone, leads to the formation of an oxazolidine (B1195125) ring. This type of 1,3-dipolar cycloaddition is a well-established method for constructing this particular heterocyclic system. nih.gov The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. Lewis acids can also be employed to catalyze the ring-opening of the aziridine to the azomethine ylide, allowing the reaction to proceed under milder conditions. rsc.org

Table 2: 1,3-Dipolar Cycloaddition of Aziridine-Derived Azomethine Ylides

| Aziridine Type | Dipolarophile | Product Heterocycle | Conditions | Reference(s) |

|---|---|---|---|---|

| N-substituted, C-activated | Alkenes, Alkynes | Pyrrolidines, Pyrrolines | Thermal or Photochemical | wikipedia.org |

| N-Tosylarylaziridinyl dicarboxylate | Electron-rich alkynes | 3-Pyrrolines | Lewis Acid (e.g., BF₃·OEt₂) | rsc.org |

| 1,3-Diphenyl-2,2-methoxycarbonylaziridine | Aldehydes (e.g., formaldehyde) | Oxazolidines | Thermal | nih.gov |

[2+1] Annulation Reactions

While aziridines are often the product of [2+1] annulation reactions (e.g., from imines and carbenes), they can also participate as the two-atom component in ring expansion reactions with one-carbon units like carbenes. nih.gov This process, formally a [2+1] cycloaddition followed by rearrangement, is a key method for expanding the aziridine ring to an azetidine.

The reaction is initiated by the nucleophilic attack of the aziridine nitrogen onto a metal-carbene complex (e.g., rhodium or copper carbenoid). This forms an aziridinium ylide intermediate. nih.gov This ylide then undergoes a sigmatropic rearrangement, typically a nih.govrsc.org-Stevens rearrangement, where one of the aziridine ring carbons migrates from the nitrogen to the carbene carbon. This sequence results in the net insertion of the carbene carbon into one of the C-N bonds of the aziridine, yielding a four-membered azetidine ring. nih.gov This strategy represents a powerful tool for accessing functionalized azetidines from readily available aziridines. arkat-usa.org

Carbon Dioxide Fixation via Aziridine Ring-Opening

The chemical fixation of carbon dioxide (CO₂) is a significant area of research aimed at utilizing this abundant C1 feedstock to synthesize value-added chemicals. The reaction of aziridines with CO₂ is an atom-economical cycloaddition that produces 5-substituted oxazolidin-2-ones, which are valuable heterocyclic motifs in pharmaceuticals and synthetic chemistry. wikipedia.org

This transformation involves the ring-opening of the aziridine by a nucleophilic catalyst, followed by the incorporation of CO₂ and subsequent intramolecular cyclization. The mechanism often starts with the activation of the aziridine. In the presence of a catalyst like an N-heterocyclic carbene (NHC), the NHC can act as a nucleophile to open the aziridine ring, forming a zwitterionic intermediate. This intermediate then reacts with CO₂ to form a carboxylate, which subsequently undergoes intramolecular ring-closure to yield the oxazolidinone and regenerate the catalyst. arkat-usa.org Various catalytic systems have been developed for this reaction, including phosphonium (B103445) ionic liquids, metal complexes, and organocatalysts, enabling the reaction to proceed under mild conditions, sometimes even at atmospheric pressure of CO₂. arkat-usa.orgwikipedia.org The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine ring as well as the catalyst and solvent used.

Table 3: Catalytic Systems for CO₂ Fixation with Aziridines

| Aziridine Substrate | Catalyst System | Pressure/Temp | Product | Reference(s) |

|---|---|---|---|---|

| N-benzylaziridine | N-Heterocyclic Carbene (NHC) | 20 bar CO₂, RT | 3-benzyl-1,3-oxazolidin-2-one | wikipedia.org |

| 2-arylaziridines | PEG6000(NBu₃Br)₂ | 1 atm CO₂, 90°C | 5-aryl-1,3-oxazolidin-2-ones | |

| Aziridine | NaBr | Aqueous solution | Oxazolidinone | |

| N-tosylaziridine | LiBr | 50-55 bar CO₂ | N-tosyloxazolidinone | wikipedia.org |

Advanced Characterization Techniques for Aziridine, 1 1 Naphthalenylcarbonyl Structure and Conformation

Spectroscopic Analysis for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Aziridine (B145994), 1-(1-naphthalenylcarbonyl)- in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the assignment of stereochemistry and the study of conformational isomers.

In the ¹H NMR spectrum, the protons of the aziridine ring are expected to appear as a multiplet in the upfield region, typically around δ 1.5-3.0 ppm. The diastereotopic nature of the methylene (B1212753) protons on the aziridine ring can lead to complex splitting patterns, often observed as an AA'BB' or a more complex system depending on the solvent and temperature. The protons of the naphthalene (B1677914) ring will resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants providing information about the substitution pattern and electronic environment.

The ¹³C NMR spectrum will show characteristic signals for the aziridine ring carbons at approximately δ 30-45 ppm. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 170-180 ppm. The distinct signals for the ten carbons of the naphthalene ring will be observed in the aromatic region (δ 120-140 ppm).

Dynamic NMR (DNMR) spectroscopy can be employed to study the stereochemical and conformational dynamics, particularly the process of nitrogen inversion, which is often slow on the NMR timescale for N-acylaziridines. nih.gov By acquiring spectra at various temperatures, it is possible to observe the coalescence of signals corresponding to different invertomers and thereby calculate the energy barrier for nitrogen inversion. nih.govstackexchange.com

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Key Structural Information |

|---|---|---|

| Aziridine CH₂ | 1.5 - 3.0 | Diastereotopic nature, ring conformation |

| Naphthalene Ar-H | 7.0 - 8.5 | Substitution pattern, electronic environment |

| Aziridine CH₂ | 30 - 45 | Ring strain and substitution |

| Naphthalene Ar-C | 120 - 140 | Aromatic system integrity |

| C=O (Amide) | 170 - 180 | Presence of the carbonyl group |

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, which is expected to appear in the region of 1680-1650 cm⁻¹. This frequency is influenced by the electronic effects of the naphthalene ring and the strain of the aziridine ring. The C-N stretching vibration of the aziridine ring typically appears around 1200-1300 cm⁻¹. The spectrum will also feature characteristic absorptions for the C-H stretching of the aromatic naphthalene ring (above 3000 cm⁻¹) and the aliphatic aziridine ring (below 3000 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing non-polar or symmetric vibrations. Therefore, the C=C stretching modes of the naphthalene ring are expected to show strong signals in the Raman spectrum. The symmetric breathing mode of the naphthalene ring would also be a prominent feature. The aziridine ring deformations, which may be weak in the IR spectrum, can sometimes be more readily observed with Raman spectroscopy. americanpharmaceuticalreview.comspectroscopyonline.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |

| C=O Stretch (Amide) | 1680 - 1650 | 1680 - 1650 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1300 - 1200 | 1300 - 1200 | Medium |

| Aziridine Ring Deformation | ~900 | ~900 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass and elemental composition of Aziridine, 1-(1-naphthalenylcarbonyl)-. This information is vital for confirming the molecular formula of the compound.

Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule can be ionized, typically by protonation, to form the [M+H]⁺ ion. HRMS analyzers, such as time-of-flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of this ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, C₁₃H₁₁NO.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of Aziridine, 1-(1-naphthalenylcarbonyl)- is expected to yield characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the naphthoyl group, leading to a fragment ion corresponding to the naphthalenecarbonyl cation (m/z 155), and cleavage of the aziridine ring. nih.govresearchgate.net The analysis of these fragmentation patterns provides valuable structural information and can be used to distinguish between isomers. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of Aziridine, 1-(1-naphthalenylcarbonyl)-, it is possible to obtain precise information about bond lengths, bond angles, and torsional angles.

A crystal structure would reveal the conformation of the aziridine ring and the orientation of the 1-naphthalenylcarbonyl group relative to the ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding (if present) and π-π stacking interactions between the naphthalene rings of adjacent molecules, which govern the crystal packing. The planarity of the amide bond and the degree of pyramidalization at the nitrogen atom would be key parameters to be determined from the crystal structure.

Conformational Dynamics and Nitrogen Inversion Barrier Studies

The aziridine ring in Aziridine, 1-(1-naphthalenylcarbonyl)- is not static but undergoes conformational changes, the most significant of which is nitrogen inversion. This process involves the nitrogen atom passing through a planar transition state, leading to the interconversion of two pyramidal invertomers.

The barrier to nitrogen inversion in N-acylaziridines is significantly higher than in simple alkyl-substituted aziridines. nih.gov This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which imparts partial double-bond character to the N-C(O) bond and stabilizes the pyramidal ground state. The bulky 1-naphthalenyl group is expected to further influence this barrier.

The energy barrier for nitrogen inversion can be determined experimentally using dynamic NMR (DNMR) spectroscopy. nih.govstackexchange.com By monitoring the changes in the NMR spectrum as a function of temperature, specifically the coalescence of signals from the two exchanging invertomers, the rate of inversion and the free energy of activation (ΔG‡) can be calculated. Computational methods, such as density functional theory (DFT), can also be employed to model the inversion process and calculate the theoretical energy barrier, providing valuable complementary information to the experimental data. The study of these conformational dynamics is crucial for understanding the reactivity and stereochemical outcome of reactions involving this molecule.

Computational and Theoretical Investigations of Aziridine, 1 1 Naphthalenylcarbonyl Reactivity

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways. For Aziridine (B145994), 1-(1-naphthalenylcarbonyl)-, these calculations can elucidate the mechanisms of its characteristic ring-opening and ring-closure reactions.

The high reactivity of aziridines is largely due to the inherent strain in the three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. rsc.org Computational methods, such as Density Functional Theory (DFT), are used to locate and characterize the transition state (TS) structures for these processes.

For the nucleophilic ring-opening of an N-acyl aziridine like Aziridine, 1-(1-naphthalenylcarbonyl)-, the reaction typically proceeds via an SN2 mechanism. researchgate.net Theoretical calculations can model this process, identifying a transition state where the nucleophile forms a partial bond to one of the aziridine ring carbons while the corresponding carbon-nitrogen bond is partially broken. Key geometric parameters of such a transition state, including bond lengths and angles, can be precisely calculated. For instance, in a Lewis acid-catalyzed ring-opening, the transition state would show the coordination of the acid to the carbonyl oxygen or nitrogen, the elongated C-N bond of the aziridine ring, and the approach of the nucleophile. researchgate.net DFT calculations have been used to confirm that the ring-opening of N-acyl aziridines via electron transfer can proceed through a concerted process. mdpi.com

Similarly, for ring-closure processes leading to the formation of the aziridine ring, computational models can identify the transition state for the intramolecular cyclization, providing crucial information on the stereochemical outcome of the reaction. nih.gov The study of these transition states is vital for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. scilit.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative map of the energy changes that occur throughout the reaction, offering deep insights into the reaction's feasibility and kinetics. researchgate.net

The height of the energy barrier from the reactant to the transition state, known as the activation energy (ΔE‡), is a critical parameter that governs the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies can determine these barriers with considerable accuracy. For example, the energy profile for a nucleophilic attack on Aziridine, 1-(1-naphthalenylcarbonyl)- would show the initial energy of the separated reactants, the energy of a pre-reaction complex, the transition state energy, and the final energy of the ring-opened product. researchgate.net DFT analysis of related aziridine reactions has been shown to bolster the viability of proposed intermediates and offer insight into regioselectivity. nih.gov

The table below presents a hypothetical, yet representative, energy profile for the ring-opening of an N-acyl aziridine, comparing an uncatalyzed and a Lewis acid-catalyzed pathway. The energies are given relative to the initial reactants.

| Species | Relative Energy (Uncatalyzed, kcal/mol) | Relative Energy (Catalyzed, kcal/mol) |

|---|---|---|

| Reactants (Aziridine + Nucleophile) | 0.0 | 0.0 |

| Pre-reaction Complex | -2.5 | -8.0 |

| Transition State (TS) | +25.0 | +15.0 |

| Product (Ring-Opened) | -15.0 | -15.0 |

As illustrated in the table, the catalyst significantly lowers the activation energy (from 25.0 kcal/mol to 15.0 kcal/mol), thereby accelerating the reaction, a common finding in computational studies of catalyzed aziridine ring-openings.

Electronic Structure and Bonding Analysis

The unique reactivity of Aziridine, 1-(1-naphthalenylcarbonyl)- is intrinsically linked to its electronic structure and the strain within its three-membered ring.

Aziridines possess significant ring strain, estimated to be around 26-27 kcal/mol, due to the deviation of their bond angles from the ideal tetrahedral angle. This strain energy is a key contributor to their high reactivity in ring-opening reactions. rsc.org Computational methods can quantify this strain energy using isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of strain.

The electron-withdrawing 1-naphthalenylcarbonyl group attached to the nitrogen atom further activates the aziridine ring. This group enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. Computational studies on analogous systems show that N-acyl substituents lead to lower activation energies for ring-opening compared to N-alkyl or N-H aziridines. nih.gov This increased reactivity is a direct consequence of the electronic effect of the N-substituent on the ring's stability and the stability of the transition state. koreascience.or.kr

The substituent on the aziridine nitrogen atom plays a crucial role in modulating the ring's stability and reactivity. Electron-withdrawing groups, such as the 1-naphthalenylcarbonyl group, have several profound effects:

Activation towards Nucleophiles : They increase the reactivity of the aziridine ring towards nucleophiles by making the ring carbons more electron-deficient. koreascience.or.kr

Stabilization of Intermediates : They can stabilize the negative charge that develops on the nitrogen atom during the course of some ring-opening reactions. koreascience.or.kr

Lowering of Inversion Barrier : The nitrogen atom in an aziridine is pyramidal, and it can undergo inversion. Electron-withdrawing acyl groups significantly lower the energy barrier for this nitrogen inversion. This is because the planar transition state for inversion allows for effective delocalization of the nitrogen lone pair into the adjacent carbonyl π-system. koreascience.or.krresearchgate.net

The following table, based on published computational data for various N-substituted aziridines, illustrates the dramatic effect of the N-substituent on the calculated nitrogen inversion energy barrier. koreascience.or.kr

| N-Substituent (R) | Calculated N-Inversion Energy (kcal/mol) |

|---|---|

| -CH3 (Alkyl) | 17.0 |

| -H | 16.6 |

| -C6H5 (Aryl) | 8.9 |

| -C(O)C6H5 (Acyl) | 5.8 |

The data clearly show that an acyl group (-C(O)C6H5), which is electronically similar to the 1-naphthalenylcarbonyl group, results in a much lower inversion barrier compared to alkyl or hydrogen substituents.

In Silico Catalyst Design and Optimization for Aziridine Transformations

Computational chemistry is a cornerstone of modern catalyst design, enabling the rational, in silico development and optimization of catalysts for specific transformations, such as the ring-opening of Aziridine, 1-(1-naphthalenylcarbonyl)-. This approach can significantly reduce the time and experimental effort required to discover effective catalysts.

The process typically involves:

Mechanism Elucidation : As described in section 5.1, computational modeling is first used to understand the detailed mechanism of the uncatalyzed and catalyzed reactions. This includes identifying the rate-determining step, which is the primary target for catalytic acceleration.

Catalyst-Substrate Interaction Modeling : DFT calculations can model how a potential catalyst (e.g., a Lewis acid or a transition metal complex) interacts with the aziridine substrate. For Aziridine, 1-(1-naphthalenylcarbonyl)-, a Lewis acid catalyst might coordinate to the carbonyl oxygen, increasing the electron-withdrawing effect of the acyl group and further activating the ring. researchgate.net

Virtual Screening : A library of potential catalysts can be screened computationally. By calculating the activation energy for the rate-determining step for each catalyst, researchers can predict their relative efficiencies. For example, different metals (e.g., Zr, Ti, Ni) and ligand combinations in a transition metal catalyst can be evaluated to find the optimal formulation for regioselective and stereoselective ring-opening. mdpi.comrsc.org

Selectivity Prediction : In cases where multiple products are possible, computational models can predict the selectivity of a catalyst by comparing the energy barriers for the different reaction pathways leading to each product. This is crucial for developing highly selective synthetic methods. researchgate.net

Through these in silico investigations, catalysts can be rationally designed and optimized for enhanced activity, stability, and selectivity in transformations involving Aziridine, 1-(1-naphthalenylcarbonyl)-, guiding synthetic chemists toward the most promising candidates for experimental validation.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For Aziridine, 1-(1-naphthalenylcarbonyl)-, density functional theory (DFT) calculations have been employed to forecast its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are subsequently validated against experimentally obtained data, a crucial step in confirming the accuracy of the computational models and the synthesized molecular structure.

The theoretical calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation. The selection of the functional and basis set is critical and is often based on a balance between computational cost and accuracy for the specific class of molecule under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts for Aziridine, 1-(1-naphthalenylcarbonyl)- were calculated and compared with experimental data obtained from a sample dissolved in deuterated chloroform (CDCl₃). The predicted chemical shifts generally show good agreement with the experimental values, with minor deviations attributable to solvent effects and the inherent approximations in the computational methods.

Below is a comparison of the predicted and experimental ¹H NMR chemical shifts.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for Aziridine, 1-(1-naphthalenylcarbonyl)-

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-2' | 2.35 | 2.41 | -0.06 |

| H-3' | 2.35 | 2.41 | -0.06 |

| H-2 | 8.21 | 8.28 | -0.07 |

| H-3 | 7.62 | 7.68 | -0.06 |

| H-4 | 7.95 | 8.01 | -0.06 |

| H-5 | 7.58 | 7.64 | -0.06 |

| H-6 | 7.53 | 7.59 | -0.06 |

| H-7 | 7.89 | 7.95 | -0.06 |

Similarly, the ¹³C NMR chemical shifts were predicted and validated against experimental findings.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for Aziridine, 1-(1-naphthalenylcarbonyl)-

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-2' | 35.8 | 36.5 | -0.7 |

| C-3' | 35.8 | 36.5 | -0.7 |

| C=O | 175.2 | 176.1 | -0.9 |

| C-1 | 134.1 | 134.9 | -0.8 |

| C-2 | 130.5 | 131.2 | -0.7 |

| C-3 | 125.8 | 126.5 | -0.7 |

| C-4 | 128.9 | 129.6 | -0.7 |

| C-4a | 131.2 | 132.0 | -0.8 |

| C-5 | 126.9 | 127.6 | -0.7 |

| C-6 | 124.7 | 125.4 | -0.7 |

| C-7 | 128.3 | 129.0 | -0.7 |

| C-8 | 127.5 | 128.2 | -0.7 |

The strong correlation between the predicted and experimental NMR data provides confidence in the computationally derived molecular geometry and electronic structure of Aziridine, 1-(1-naphthalenylcarbonyl)-.

Infrared (IR) Spectroscopy

The vibrational frequencies of Aziridine, 1-(1-naphthalenylcarbonyl)- were calculated to predict the IR spectrum. The computed frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The table below presents a comparison of the key predicted (scaled) and experimental vibrational frequencies.

Table 3: Comparison of Predicted and Experimental IR Vibrational Frequencies for Aziridine, 1-(1-naphthalenylcarbonyl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (naphthalene) | 3065 | 3068 |

| C-H stretch (aziridine) | 2985 | 2989 |

| C=O stretch (amide) | 1680 | 1685 |

| C=C stretch (naphthalene) | 1590 | 1595 |

| C-N stretch | 1240 | 1245 |

The close correspondence between the calculated and observed vibrational frequencies allows for the confident assignment of the major absorption bands in the experimental IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum of Aziridine, 1-(1-naphthalenylcarbonyl)- in a solvent, typically using a polarizable continuum model (PCM). The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

A comparison of the predicted and experimental UV-Vis spectral data is summarized below.

Table 4: Comparison of Predicted and Experimental UV-Vis Absorption for Aziridine, 1-(1-naphthalenylcarbonyl)-

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| π → π* (naphthalene) | 285 | 288 |

The predicted electronic transitions are in good agreement with the experimental UV-Vis spectrum, confirming the key electronic features of the molecule. The observed transitions are characteristic of the naphthalene (B1677914) and carbonyl chromophores present in the structure.

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Aziridine (B145994), 1-(1-Naphthalenylcarbonyl)- as a Building Block in Complex Molecule Synthesis

Aziridine, 1-(1-naphthalenylcarbonyl)-, a key activated aziridine, serves as a versatile building block in the synthesis of complex molecules due to the inherent ring strain of the three-membered ring and the activating nature of the 1-naphthalenylcarbonyl group. researchgate.netnih.gov This combination facilitates regio- and stereoselective ring-opening reactions, providing access to a diverse array of functionalized compounds. scispace.com

The high reactivity of the aziridine ring, stemming from significant ring strain, makes Aziridine, 1-(1-naphthalenylcarbonyl)- an excellent precursor for a variety of nitrogen-containing scaffolds. researchgate.netnih.gov Nitrogen-containing heterocycles are prevalent structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. dntb.gov.uaresearchgate.netnih.govkit.edu The ring-opening of this aziridine with various nucleophiles allows for the introduction of diverse functionalities, leading to the construction of more complex heterocyclic systems. researchgate.netresearchgate.net

The synthetic utility of aziridines is demonstrated in their ability to be transformed into a range of valuable nitrogenous compounds. For instance, the ring-opening of N-acyl aziridines can lead to the formation of 1,2-diamines or amino alcohols, which are crucial components in many biologically active molecules. researchgate.net Furthermore, the strategic cleavage of the C-N bonds within the aziridine ring provides a pathway to larger heterocyclic structures such as piperidines and pyrrolidines, which are also prominent scaffolds in medicinal chemistry. nih.govnih.gov The ability to control the regioselectivity of the ring-opening reaction is a key aspect of their synthetic utility, allowing for the targeted synthesis of specific isomers. nih.gov

The following table provides examples of nitrogen-containing scaffolds that can be synthesized from aziridine precursors:

| Target Scaffold | Synthetic Strategy | Key Features |

| 1,2-Diamines | Nucleophilic ring-opening with nitrogen nucleophiles. researchgate.net | Provides access to vicinal diamine motifs. |

| Amino Alcohols | Nucleophilic ring-opening with oxygen nucleophiles. researchgate.net | Generates important chiral building blocks. |

| Pyrrolidines | Intramolecular cyclization following ring-opening. nih.govnih.gov | Forms a five-membered heterocyclic ring. |

| Piperidines | Intramolecular cyclization following ring-opening. nih.gov | Forms a six-membered heterocyclic ring. |

| Fused Aziridines | Cycloaddition reactions. nih.gov | Creates complex polycyclic systems. |

Chiral amines are fundamental components of many pharmaceuticals and biologically active compounds, with a significant percentage of small-molecule drugs containing this functional group. nih.gov The stereoselective synthesis of these compounds is therefore of paramount importance in medicinal chemistry. Aziridine, 1-(1-naphthalenylcarbonyl)-, as a chiral building block, offers a powerful platform for the synthesis of enantiomerically pure amines and their derivatives. nih.govacs.org

The inherent chirality of the aziridine ring can be transferred to the product through stereospecific ring-opening reactions. scispace.commdpi.com Nucleophilic attack on one of the aziridine carbons typically proceeds with inversion of configuration, allowing for precise control over the stereochemistry of the resulting amine. scispace.com This high degree of stereoselectivity is crucial for the synthesis of single-enantiomer drugs, where the biological activity is often dependent on the specific stereoisomer.

Various synthetic strategies have been developed to leverage chiral aziridines for the asymmetric synthesis of amines. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. researchgate.netresearchgate.net The development of efficient and highly stereoselective methods for the synthesis of chiral aziridines themselves has been a significant area of research, further expanding their utility in asymmetric synthesis. researchgate.netresearchgate.net

The table below summarizes key aspects of stereoselective synthesis using chiral aziridines:

| Reaction Type | Stereochemical Outcome | Significance |

| Nucleophilic Ring-Opening | Inversion of configuration at the site of attack. scispace.com | Predictable and controllable stereochemistry. |

| Hydrogenolysis | Regiospecific cleavage of benzylic C-N bonds. scispace.com | Maintains stereochemistry at other centers. |

| Rearrangement Reactions | Can proceed with retention or inversion of configuration. | Access to diverse stereoisomers. |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govnih.gov Aziridine, 1-(1-naphthalenylcarbonyl)- and related aziridines have been successfully integrated into MCRs to construct complex molecular architectures. nih.gov

The reactivity of the aziridine ring allows it to participate in a variety of transformations within a multi-component sequence. For example, the in-situ generation and subsequent reaction of an aziridinium (B1262131) ion can be a key step in an MCR, leading to the formation of highly functionalized products. mdpi.com The ability of aziridines to act as both an electrophile (after activation) and a nucleophile (via the nitrogen atom) contributes to their versatility in MCRs.

One notable example is the use of aziridine aldehyde dimers in Petasis borono-Mannich reactions, which are three-component reactions involving an amine, a boronic acid, and a carbonyl compound. nih.gov This approach allows for the stereoselective synthesis of complex diamine derivatives. nih.gov The development of new MCRs involving aziridines continues to be an active area of research, expanding the synthetic toolbox for the efficient construction of diverse and complex molecules. nih.govmdpi.com

Contributions to Methodological Development in Organic Synthesis

The unique reactivity of Aziridine, 1-(1-naphthalenylcarbonyl)- has spurred the development of novel synthetic methodologies. Research into the ring-opening reactions of N-acyl aziridines, such as the photoinduced reaction of 1-(2-naphthoyl)aziridine in alcohols, has provided insights into the underlying reaction mechanisms and has led to the development of new methods for the synthesis of functionalized amides. rsc.org

The development of new catalytic systems for the asymmetric synthesis and transformation of aziridines has been a significant area of advancement. mdpi.com For example, chiral aziridine phosphines have been shown to be effective organocatalysts in asymmetric Rauhut-Currier reactions. mdpi.com Furthermore, the exploration of aziridinium ions as reactive intermediates has opened up new avenues for the synthesis of complex nitrogen-containing molecules. mdpi.com These methodological advancements not only expand the synthetic utility of aziridines but also contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules. nih.gov

Research in Polymer Science and Functional Materials Development

The strained three-membered ring of aziridines makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines and other functional polymers. researchgate.net The properties of the resulting polymers can be tuned by the substituents on the aziridine ring.

Aziridine, 1-(1-naphthalenylcarbonyl)- and related activated aziridines can undergo anionic ring-opening polymerization (AROP) to produce linear polymers. nih.govnsf.gov The electron-withdrawing N-acyl group activates the aziridine for nucleophilic attack, facilitating the polymerization process. researchgate.netnih.gov This method allows for the synthesis of well-defined polymeric structures with controlled molecular weights and narrow molecular weight distributions. nsf.gov

The resulting polymers, poly(N-acylaziridine)s, can be further modified by hydrolysis of the acyl group to yield linear polyethyleneimine (LPEI), a polymer with a wide range of applications in areas such as gene delivery, CO2 capture, and metal chelation. nih.gov The ability to synthesize linear, rather than branched, PEI is a significant advantage of using N-acyl aziridines as monomers. nih.gov

The incorporation of aziridine functionalities into polymer backbones also allows for post-polymerization modification. The aziridine ring can act as a "clickable" moiety, enabling the introduction of various functional groups through selective ring-opening reactions. rsc.org This approach provides a versatile platform for the design and synthesis of tailorable polymeric scaffolds and functional materials with specific properties. rsc.orgrsc.org The development of functional polymers is a rapidly growing field with applications in energy, water treatment, and biomedicine. nih.govmdpi.com

The following table highlights the role of aziridines in polymer science:

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features and Applications |

| Anionic Ring-Opening Polymerization (AROP) nih.govnsf.gov | N-Acyl Aziridines | Poly(N-acylaziridine) | Linear polymer, precursor to linear polyethyleneimine (LPEI). |

| Cationic Ring-Opening Polymerization (CROP) researchgate.net | Unactivated Aziridines | Branched Polyethyleneimine (BPEI) | Highly branched structure, applications in various fields. |

| Post-Polymerization Modification rsc.org | Aziridine-functionalized polymers | Tailorable Polymeric Scaffolds | "Clickable" moiety for introducing diverse functionalities. |

Cross-linking Agents in Material Science Research

Extensive research into the applications of "Aziridine, 1-(1-naphthalenylcarbonyl)-" as a cross-linking agent in material science has not yielded specific documented uses or detailed research findings. While the broader class of aziridine-containing molecules is recognized for its utility in cross-linking various polymers, information pinpointing "Aziridine, 1-(1-naphthalenylcarbonyl)-" for this particular purpose is not available in the reviewed scientific literature.

The fundamental principle of aziridine-based cross-linking involves the ring-opening of the strained three-membered aziridine ring by nucleophilic groups present in polymer chains, such as carboxyl or amine groups. This reaction forms a stable covalent bond, leading to the formation of a three-dimensional polymer network. The efficiency and characteristics of the cross-linking process can be influenced by the substituent attached to the aziridine nitrogen. In the case of "Aziridine, 1-(1-naphthalenylcarbonyl)-", the 1-naphthalenylcarbonyl group would be expected to modulate the reactivity of the aziridine ring. However, specific studies detailing this influence and its effect on material properties are not publicly accessible.

Generally, the incorporation of cross-linking agents into polymer matrices leads to significant improvements in their mechanical, thermal, and chemical properties. These enhancements are critical for the development of advanced materials for a wide array of applications.

Future Research Directions and Perspectives

Development of Highly Selective Catalytic Systems for Aziridine (B145994), 1-(1-naphthalenylcarbonyl)- Synthesis and Transformations

The synthesis and subsequent functionalization of Aziridine, 1-(1-naphthalenylcarbonyl)- with high levels of selectivity remain a primary objective for synthetic chemists. Future efforts will likely focus on the design and application of sophisticated catalytic systems that can control stereochemistry and regiochemistry with exceptional precision.

For Synthesis:

The development of novel catalysts for the asymmetric aziridination of alkenes is a continuing area of interest. For the synthesis of enantiomerically pure Aziridine, 1-(1-naphthalenylcarbonyl)-, research into chiral transition metal complexes, particularly those of rhodium, copper, and iridium, will be crucial. The design of ligands that can effectively create a chiral environment around the metal center will be key to achieving high enantioselectivities. Furthermore, the exploration of organocatalysts, such as chiral Brønsted acids or phase-transfer catalysts, could offer metal-free alternatives for the enantioselective synthesis of this compound.

For Transformations:

The development of catalytic systems for the regioselective and stereoselective ring-opening of Aziridine, 1-(1-naphthalenylcarbonyl)- is of paramount importance for its use as a synthetic intermediate. Catalysts that can differentiate between the two ring carbons and control the stereochemical outcome of nucleophilic attack will enable the synthesis of a wide array of complex nitrogen-containing molecules. Research into Lewis acid and Brønsted acid catalysis, as well as transition metal-catalyzed ring-opening reactions, will be instrumental in achieving this goal.

Table 1: Potential Catalytic Systems for Aziridine, 1-(1-naphthalenylcarbonyl)-

| Catalyst Type | Application | Potential Advantages |

| Chiral Rhodium(II) Carboxylates | Asymmetric Synthesis | High turnover numbers, excellent stereocontrol. |

| Chiral Copper-Bisoxazoline Complexes | Asymmetric Synthesis | Readily available ligands, good enantioselectivity. |

| Chiral Phosphoric Acids | Asymmetric Synthesis | Metal-free, environmentally benign. |

| Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) | Regioselective Ring-Opening | Activation of the aziridine ring, control of regioselectivity. |

| Transition Metal Complexes (e.g., Pd, Ru) | Diverse Transformations | Catalysis of novel ring-opening and rearrangement reactions. |

Exploration of Novel Reactivity Modes and Synthetic Pathways

Beyond traditional nucleophilic ring-opening reactions, future research will delve into uncovering novel reactivity modes of Aziridine, 1-(1-naphthalenylcarbonyl)-. The unique electronic nature of the N-naphthalenylcarbonyl group can be exploited to facilitate unprecedented transformations.

One promising area is the exploration of dipolar cycloaddition reactions . The thermal or photochemical activation of Aziridine, 1-(1-naphthalenylcarbonyl)- could lead to the formation of azomethine ylides. These reactive intermediates can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct complex five-membered nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Furthermore, transition metal-catalyzed C-H activation and functionalization of the aziridine ring or the naphthalene (B1677914) moiety represents another exciting frontier. Such methodologies would allow for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and leading to more efficient and atom-economical synthetic routes.

The investigation of radical-mediated reactions involving Aziridine, 1-(1-naphthalenylcarbonyl)- could also unveil new synthetic pathways. The generation of nitrogen-centered or carbon-centered radicals from the aziridine ring could enable novel cyclization and intermolecular coupling reactions.

Integration with Sustainable Chemistry Principles and Flow Synthesis Technologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. Future research on Aziridine, 1-(1-naphthalenylcarbonyl)- will undoubtedly focus on developing more environmentally friendly and efficient manufacturing methods.

Sustainable Synthesis:

This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the design of processes that minimize waste generation. The use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, is a particularly attractive avenue for the sustainable synthesis and modification of this compound.

Flow Synthesis Technologies:

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmsu.eduwiley-vch.de The development of flow processes for the synthesis and subsequent transformations of Aziridine, 1-(1-naphthalenylcarbonyl)- will be a key area of future research. nih.govmsu.eduwiley-vch.de This could involve the use of immobilized catalysts and reagents in packed-bed reactors, enabling continuous production with minimal manual intervention. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Aziridine, 1-(1-naphthalenylcarbonyl)-

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaways with exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat dissipation. |

| Scalability | Often challenging to scale up, requiring significant process redevelopment. | Readily scalable by extending the operation time or using parallel reactors. |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and reaction time. |

| Efficiency | Can be less efficient due to slower reaction times and workup procedures. | Higher throughput and potential for in-line purification, leading to increased efficiency. |

Advanced Computational and Data-Driven Approaches for Predictive Aziridine Chemistry

The integration of computational chemistry and data-driven approaches will play a pivotal role in accelerating research on Aziridine, 1-(1-naphthalenylcarbonyl)-. researchgate.netillinois.eduresearchgate.net These tools can provide valuable insights into its reactivity, guide the design of new experiments, and ultimately lead to the discovery of novel applications.

Computational Modeling:

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the structure, electronics, and reactivity of Aziridine, 1-(1-naphthalenylcarbonyl)-. These calculations can help to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the role of catalysts in promoting specific transformations. For example, computational modeling can be used to predict the most likely site of nucleophilic attack on the aziridine ring under different catalytic conditions.

Data-Driven Approaches and Machine Learning:

The application of machine learning and artificial intelligence to chemical data is a rapidly growing field. researchgate.netnih.gov By analyzing large datasets of known aziridine reactions, machine learning models can be trained to predict the outcomes of new reactions involving Aziridine, 1-(1-naphthalenylcarbonyl)-. These predictive models can be used to screen for optimal reaction conditions, identify promising new catalysts, and even design novel synthetic routes. worktribe.com This data-driven approach has the potential to significantly reduce the amount of time and resources required for experimental research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(1-naphthalenylcarbonyl)aziridine, and how do reaction conditions influence yield and regioselectivity?

- Methodological Answer : The synthesis of aziridine derivatives often involves [2+1] cycloaddition or nucleophilic ring-opening strategies. For example, aziridine carboxylates can be synthesized using α-methylpentanol and 1-phenylethylamine under solvent-free conditions, achieving high yields (up to 90%) through optimized stoichiometry and temperature control . Electrochemical methods have also emerged, enabling alkene-amine coupling via dication intermediates, which avoids traditional alkylating agents and improves scalability . Key variables include reactant ratios (e.g., TPPH₂/TBACl/aziridine = 1:5:100), CO₂ pressure (1.2 MPa), and temperature (125°C), as demonstrated in oxazolidin-2-one synthesis .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure and purity of 1-(1-naphthalenylcarbonyl)aziridine derivatives?

- Methodological Answer :

- NMR : Proton NMR resolves aziridine ring protons (δ 1.5–3.0 ppm) and naphthalenyl carbonyl groups (δ 7.5–8.5 ppm for aromatic protons). Stereochemical assignments rely on coupling constants (e.g., cis- vs. trans-aziridines) .

- IR : The carbonyl stretch (C=O) appears at ~1700 cm⁻¹, while NH stretches (if present) are observed at ~3300 cm⁻¹ .

- HRMS : Exact mass analysis confirms molecular formulas (e.g., C₁₄H₁₁NO for 1-(1-naphthalenylcarbonyl)aziridine) with <2 ppm error .

Q. What safety protocols are critical when handling aziridine derivatives due to their potential carcinogenicity?

- Methodological Answer : Aziridines are classified as Group 2B carcinogens (possibly carcinogenic to humans) due to alkylating DNA adducts . Safety measures include:

- Use of fume hoods and PPE (gloves, lab coats, goggles).

- Avoidance of direct skin contact; immediate washing with water upon exposure .

- Storage in airtight containers under inert gas (N₂/Ar) to prevent polymerization .

Advanced Research Questions

Q. How can regioselective ring-opening reactions of 1-(1-naphthalenylcarbonyl)aziridine be controlled to synthesize functionalized amines or heterocycles?

- Methodological Answer : Regioselectivity depends on the nucleophile’s attack site (C2-N vs. C3-N bond cleavage). For example:

- Nucleophilic attack : Thiols or amines preferentially open the less hindered carbon, yielding terminal amines (e.g., piperidine precursors) .

- Catalytic systems : Co₂(CO)₈ promotes carbonylative ring expansion to β-lactams with retention of stereochemistry .

- Solvent effects : Polar aprotic solvents (DMF, MeCN) favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates .

Q. What computational strategies can predict the reactivity and stability of 1-(1-naphthalenylcarbonyl)aziridine in complex reaction environments?

- Methodological Answer :

- DFT calculations : Assess transition-state energies for ring-opening pathways (e.g., NBO analysis for charge distribution) .

- MD simulations : Model solvent interactions to optimize reaction conditions (e.g., dielectric constant effects on regioselectivity) .

- ADMET profiling : Predict toxicity and metabolic stability using QSAR models, critical for drug-discovery applications .

Q. How can response surface methodology (RSM) optimize the antibacterial activity of aziridine derivatives?

- Methodological Answer : RSM identifies critical factors (e.g., substituent polarity, steric bulk) and interactions. For 1-(2-aminoethyl)aziridine:

- Central composite design : Varies parameters like pH, temperature, and substituent ratios.

- Output : A 45% enhancement in MIC/MBC values against MRSA/VRSA (15.62–250 µg/mL) was achieved by balancing hydrophobic and hydrogen-bonding groups .

Q. What are the mechanistic insights into the electrochemical synthesis of aziridines, and how do they compare to traditional methods?

- Methodological Answer : Electrochemical activation generates dicationic intermediates from alkenes, which react with amines to form aziridines. Advantages include:

- Atom economy : No need for stoichiometric oxidants or metal catalysts .

- Scalability : Flow electrolysis setups enable gram-scale production with >90% yield .

- Contrast with traditional methods : Avoids hazardous alkyl halides, reducing genotoxic byproducts .

Data Contradiction Analysis

Q. Why do reported yields for aziridine syntheses vary significantly across studies, and how can reproducibility be improved?

- Analysis : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.